4-Chloro-3-hydroxybenzoyl chloride
CAS No.: 888731-75-7
Cat. No.: VC2732066
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 888731-75-7 |
---|---|
Molecular Formula | C7H4Cl2O2 |
Molecular Weight | 191.01 g/mol |
IUPAC Name | 4-chloro-3-hydroxybenzoyl chloride |
Standard InChI | InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H |
Standard InChI Key | JGUAXWJWCRHVFX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)Cl)O)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)O)Cl |
Chemical Identity and Physical Properties
4-Chloro-3-hydroxybenzoyl chloride is an aromatic compound characterized by a benzoyl chloride core structure with a chlorine substituent at position 4 and a hydroxyl group at position 3. These functional groups create a reactive molecule with specific chemical behavior and applications.
Basic Information
The fundamental properties of 4-Chloro-3-hydroxybenzoyl chloride are summarized in the following table:
Property | Value |
---|---|
Chemical Name | 4-Chloro-3-hydroxybenzoyl chloride |
CAS Number | 888731-75-7 |
Molecular Formula | C₇H₄Cl₂O₂ |
Molecular Weight | 191.01 g/mol |
Exact Mass | 189.959 |
LogP | 2.42460 |
Polar Surface Area (PSA) | 37.30000 |
HS Code | 2918290000 |
The compound's structure combines the reactivity of an acyl chloride functional group with the additional functionality provided by the hydroxyl group and chlorine substituent . The LogP value of 2.42460 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that can influence its behavior in various chemical environments .
Synthesis Methods
The preparation of 4-Chloro-3-hydroxybenzoyl chloride typically involves the chlorination of the corresponding carboxylic acid. Multiple synthetic routes have been documented in the literature, with specific reaction conditions optimized for high yield and purity.
Laboratory Scale Synthesis
The standard laboratory preparation of 4-Chloro-3-hydroxybenzoyl chloride follows this procedure:
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4-Chloro-3-hydroxybenzoic acid (510 mg) is suspended in toluene (6 mL)
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Thionyl chloride (0.28 mL) and N,N-dimethylformamide (1 drop, as catalyst) are added to the suspension
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The mixture is stirred and heated at 70°C for 2 hours
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After reaction completion, the mixture is concentrated and azeotroped with toluene to obtain the final product
This methodology provides a straightforward approach to synthesizing 4-Chloro-3-hydroxybenzoyl chloride with good efficiency and purity.
Chemical Reactivity
The reactivity of 4-Chloro-3-hydroxybenzoyl chloride is primarily dictated by its functional groups, particularly the acyl chloride moiety, which is highly susceptible to nucleophilic attack.
Reactivity Patterns
4-Chloro-3-hydroxybenzoyl chloride is primarily used as an intermediate in organic synthesis because of its reactive acyl chloride group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles including:
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Amines - forming amide derivatives
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Alcohols - producing ester compounds
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Thiols - generating thioester products
Additionally, the hydroxyl group at position 3 can participate in hydrogen bonding interactions and serve as a site for further modification through alkylation, acylation, or other transformations.
Reaction Mechanisms
The typical reaction mechanism for 4-Chloro-3-hydroxybenzoyl chloride involves nucleophilic acyl substitution:
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The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride group
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A tetrahedral intermediate forms
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The chloride ion is eliminated
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The corresponding derivative (amide, ester, or thioester) is formed
This reactivity makes 4-Chloro-3-hydroxybenzoyl chloride particularly valuable as a building block in complex organic synthesis pathways.
Applications in Chemical Research and Industry
4-Chloro-3-hydroxybenzoyl chloride finds its primary application as a synthetic intermediate in various chemical processes.
Synthetic Applications
The compound serves as a valuable building block in organic chemistry due to its bifunctional nature and reactive acyl chloride group. Specific applications include:
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Serving as an acylating agent in the synthesis of more complex molecular structures
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Introduction of the 4-chloro-3-hydroxyphenyl moiety into target molecules
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Preparation of specialty chemicals with specific functional group arrangements
Its utility stems from the ability to selectively react at the acyl chloride position while preserving the hydroxyl and chloro substituents for further modifications.
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